molecular formula C3H6S B092410 Propylene sulfide CAS No. 1072-43-1

Propylene sulfide

Cat. No.: B092410
CAS No.: 1072-43-1
M. Wt: 74.15 g/mol
InChI Key: MBNVSWHUJDDZRH-UHFFFAOYSA-N
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Description

Propylene sulfide, also known as 2-methylthiirane, is an organic compound with the molecular formula C3H6S. It is a colorless liquid with a distinct odor and is classified as a thiirane, a three-membered ring containing sulfur. This compound is used in various industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Propylene sulfide, also known as 2-Methylthiirane, is primarily involved in the polymerization process . It interacts with potassium xanthates, which serve as initiators in the polymerization of this compound .

Mode of Action

The interaction of this compound with its targets, such as potassium xanthates, leads to the formation of polymers with high molecular weight . The process is characterized by high propagation rates . Quantum-chemical calculations have revealed that the energetic barrier for the propagation reaction associated with the nucleophilic attack of “naked” thiolate on the this compound molecule is significantly lower than that for the initial attack of the initiator on the first this compound molecule .

Biochemical Pathways

The polymerization of this compound initiated with potassium xanthates is a significant biochemical pathway . This process can be carried out under various conditions, including bulk, solution, and emulsion . The polymerization process tends to complete prior to the exhaustion of the residual initiator .

Pharmacokinetics

For instance, poly(this compound) nanoparticles have been synthesized and used for drug delivery, with their size influencing cellular uptake and biodistribution .

Result of Action

The result of this compound’s action in its primary role in polymerization is the formation of polymers with high molecular weight . These polymers are prepared steadily with relatively narrow molecular weight distributions .

Action Environment

The polymerization of this compound can occur under various conditions, including bulk, solution, and emulsion . The choice of environment can influence the rate of polymerization and the properties of the resulting polymers . Environmental factors such as temperature, pH, and the presence of other substances can also influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Propylene sulfide plays a significant role in biochemical reactions. It has been used in the polymerization process, initiated with potassium xanthates . The reactions initiated with potassium O-methyl xanthate in complex with 18-crown-6 ether have shown impressive results . The nature of these interactions involves the nucleophilic attack of “naked” thiolate on the this compound molecule .

Cellular Effects

Some studies have focused on the effects of this compound in the form of poly(this compound) nanoparticles, which have shown potential for use in proteomics research

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. In the polymerization process, this compound interacts with potassium xanthates, leading to the formation of polymers with high Mn values . Quantum-chemical calculations have revealed that the energetic barrier for the propagation reaction associated with the nucleophilic attack of “naked” thiolate on the this compound molecule is almost twice as low in comparison with that for the initial attack of PMX [18C6] on the first this compound molecule .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are observed in the polymerization process. The polymerization of this compound initiated with potassium xanthates tends to complete prior to the exhaustion of the residual initiator

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its role in the polymerization process

Preparation Methods

Synthetic Routes and Reaction Conditions: Propylene sulfide can be synthesized through several methods. One common method involves the reaction of propylene oxide with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, and yields this compound with high selectivity.

Industrial Production Methods: In industrial settings, this compound is often produced via the ring-opening polymerization of sulfur-containing monomers. This process involves the use of nucleophiles, such as thiolate species derived from thiols, to initiate the polymerization. The reaction conditions can vary, but it is typically carried out at elevated temperatures and in the presence of a solvent .

Chemical Reactions Analysis

Types of Reactions: Propylene sulfide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can yield thiols and other sulfur-containing compounds. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. This reaction is typically carried out in the presence of a base.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; room temperature to moderate heat.

    Reduction: Lithium aluminum hydride; low to moderate temperatures.

    Substitution: Bases such as sodium hydroxide; room temperature to moderate heat.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, other sulfur-containing compounds.

    Substitution: Various substituted thiiranes.

Scientific Research Applications

Propylene sulfide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Propylene sulfide is unique compared to other similar compounds due to its three-membered ring structure and the presence of a sulfur atom. Similar compounds include:

    Ethylene sulfide:

    Cyclohexene sulfide: A six-membered ring containing sulfur.

    Butylene sulfide: A four-membered ring containing sulfur.

Compared to these compounds, this compound exhibits higher reactivity and selectivity in ring-opening polymerization reactions. Its unique structure allows for the formation of polymers with distinct properties, making it valuable in various applications .

Properties

IUPAC Name

2-methylthiirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6S/c1-3-2-4-3/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNVSWHUJDDZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25037-97-2
Record name Propylene sulfide homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25037-97-2
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DSSTOX Substance ID

DTXSID90870835
Record name Thiirane, 2-methyl-
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Molecular Weight

74.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 1,2-Epithiopropane
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CAS No.

1072-43-1
Record name Propylene sulfide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Propylene sulfide
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Record name Propylene sulfide
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Record name Thiirane, 2-methyl-
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Record name Thiirane, 2-methyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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